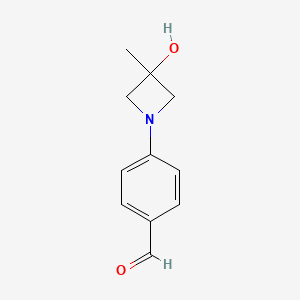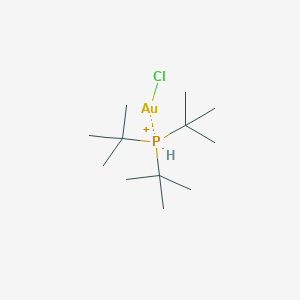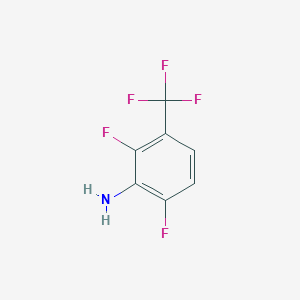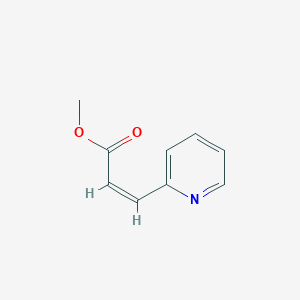
2-(3-Amino-4-fluorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with an amino group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-fluorophenyl)acetonitrile typically involves the reaction of 3-amino-4-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation reaction using acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output .
化学反応の分析
Types of Reactions
2-(3-Amino-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
科学的研究の応用
2-(3-Amino-4-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies due to its structural similarity to biologically active compounds.
作用機序
The mechanism of action of 2-(3-Amino-4-fluorophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions .
類似化合物との比較
Similar Compounds
4-Fluorophenylacetonitrile: Similar structure but lacks the amino group.
2-(4-Fluorophenyl)acetonitrile: Similar structure but with different substitution pattern.
3-Amino-4-fluorobenzonitrile: Similar structure but with a different functional group.
Uniqueness
2-(3-Amino-4-fluorophenyl)acetonitrile is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased reactivity and enhanced binding interactions in biological systems. The specific positioning of these groups also allows for unique synthetic transformations and applications .
特性
分子式 |
C8H7FN2 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
2-(3-amino-4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2 |
InChIキー |
VCPFQCKIYUUTLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC#N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


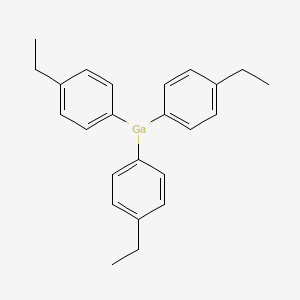

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
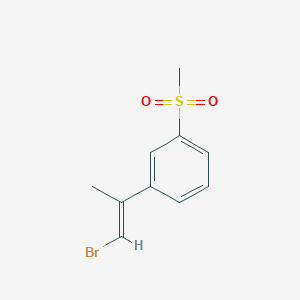
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)

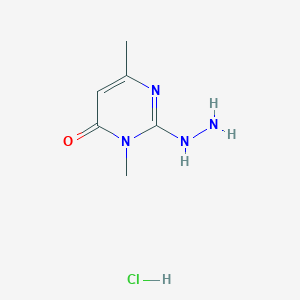
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
